molecular formula C9H11F3N4 B1471625 2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine CAS No. 1501059-01-3

2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine

Cat. No.: B1471625
CAS No.: 1501059-01-3
M. Wt: 232.21 g/mol
InChI Key: JIPDIEDGIHVVIB-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine is a chemical compound featuring a pyrimidine-diamine core structure, a scaffold recognized for its significant value in medicinal chemistry and drug discovery research. Compounds based on the 2,4-diaminopyrimidine motif have been extensively investigated for their potential to modulate various biological targets . Specifically, this core structure is a key pharmacophore in the development of gamma-secretase modulators, which are being studied for their potential role in targeting the pathological processes associated with neurological conditions . The molecular structure of this reagent incorporates a cyclopropyl substituent and a 2,2,2-trifluoroethyl side chain. These features are often utilized by researchers to fine-tune key properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to protein targets . As a result, this compound serves as a versatile and high-value building block for researchers working in areas such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of novel bioactive molecules for pharmacological screening. Its primary application is strictly for scientific research purposes.

Properties

IUPAC Name

2-cyclopropyl-4-N-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4/c10-9(11,12)4-14-7-3-6(13)15-8(16-7)5-1-2-5/h3,5H,1-2,4H2,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPDIEDGIHVVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)NCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine is a pyrimidine derivative that has attracted attention for its potential biological activities. This compound is being investigated for various therapeutic applications, particularly in the fields of oncology and infectious diseases. Understanding its biological activity is crucial for the development of effective drugs.

  • IUPAC Name : this compound
  • Molecular Formula : C10H13F3N4
  • Molecular Weight : 246.23 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit dihydrofolate reductase (DHFR) from Plasmodium falciparum, which is a critical target in malaria treatment. The compound's structural characteristics allow it to bind effectively to the active sites of these enzymes, thereby blocking their function and leading to altered metabolic pathways.

Biological Activity Data

Recent studies have evaluated the compound's efficacy against various biological targets:

Target Inhibition Activity (Ki/IC50) Study Reference
PfDHFR (wild-type)Ki = 1.3–243 nM
PfDHFR (quadruple mutant)Ki = 13–208 nM
Whole-cell P. falciparumIC50 = 0.4–28 μM

Case Studies

  • Antimalarial Activity : A series of derivatives were synthesized and tested for their ability to inhibit PfDHFR. The results indicated that while some compounds displayed promising inhibition in biochemical assays, their effectiveness diminished in whole-cell assays due to permeability issues or metabolic stability.
  • Antitumor Potential : In vitro studies have also explored the cytotoxic effects of similar pyrimidine derivatives against cancer cell lines such as MDA-MB-231 (breast cancer), HT-29 (colon cancer), and T-24 (bladder cancer). These studies suggested that compounds with similar structures could induce apoptosis through various signaling pathways, indicating potential for anticancer applications .
  • Pharmacokinetic Studies : Further research into the pharmacokinetics of these compounds is essential to enhance their efficacy and reduce toxicity. Investigations into absorption, distribution, metabolism, and excretion (ADME) profiles are ongoing to optimize drug formulation strategies.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s closest analogs, as listed in , differ primarily in their N4 and N6 substituents. Key comparisons include:

Compound Name CAS Registry Number N4 Substituent N6 Substituent Molecular Weight* Key Features
2-Cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine Not provided 2,2,2-Trifluoroethyl NH2 ~274.2 g/mol† High lipophilicity; metabolic stability from CF3
2-Cyclopropyl-N4-isobutylpyrimidine-4,6-diamine 1515721-51-3 Isobutyl NH2 ~235.3 g/mol Reduced metabolic stability; higher basicity
2-Cyclopropyl-N4-methyl-N6-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine 1500436-59-8 Methyl Trifluoroethyl ~260.2 g/mol Dual substitution; potential steric hindrance
N4-(2-(Thiophen-2-yl)ethyl)pyrimidine-4,6-diamine 1465048-49-0 2-(Thiophen-2-yl)ethyl NH2 ~262.3 g/mol‡ Thiophene introduces π-π interactions

*Molecular weights estimated based on substituent contributions.
†Calculated assuming formula C9H11F3N5.
‡Derived from formula C10H12N4S in .

Key Observations :

  • Trifluoroethyl vs. Alkyl Groups : The trifluoroethyl group (CF3CH2-) enhances metabolic stability due to fluorine’s electronegativity, which reduces oxidative degradation compared to isobutyl or isopentyl substituents . However, its bulkiness may limit binding in sterically constrained active sites.
  • Thiophene vs. Cyclopropyl : The thiophene-containing analog () introduces aromaticity, enabling π-π stacking with hydrophobic enzyme pockets, whereas the cyclopropyl group provides rigidity and conformational restraint.

Electronic and Conformational Effects

  • Fluorine’s Inductive Effects: The trifluoroethyl group withdraws electron density from the pyrimidine core, reducing the basicity of adjacent amines. This may improve membrane permeability and oral bioavailability compared to non-fluorinated analogs like the isobutyl derivative .
  • Stereoelectronic Modulation : Fluorine’s ability to influence molecular conformation via gauche effects could optimize docking interactions in target proteins, a feature absent in methyl- or thiophene-substituted analogs.

Structural Complexity and Drug-Likeness

  • In contrast, this compound retains a simpler scaffold (MW ~274 g/mol), favoring drug-likeness.
  • Heteroatom Contributions : Thiophene () and thiazole () moieties offer hydrogen-bonding or sulfur-mediated interactions, whereas the cyclopropyl group prioritizes steric effects.

Tables for Comparative Analysis

Table 1: Substituent Impact on Key Properties

Substituent Type Example Compound Metabolic Stability Basicity (Predicted) Steric Demand
2,2,2-Trifluoroethyl Target compound High Low Moderate
Isobutyl 1515721-51-3 Moderate High Low
Thiophen-2-yl-ethyl 1465048-49-0 Moderate Moderate Low

Table 2: Molecular Features Across Analogs

Compound Type Molecular Weight Heteroatoms Fluorine Content Key Structural Motif
Target compound ~274.2 g/mol N, F 3 F atoms Cyclopropyl, trifluoroethyl
Isobutyl analog () ~235.3 g/mol N None Cyclopropyl, isobutyl
Thiazole-containing () 578.75 g/mol N, S, O None Thiazole, sulfonyl

Preparation Methods

Example Process for Pyrimidine-4,6-diol Intermediates

Step Reagents & Conditions Yield Notes
1 Sodium hydride in toluene, cooled, followed by butanol addition, then malonamide and methyl trifluoroacetate at 40°C overnight ~65.8% Produces 2-(trifluoromethyl)pyrimidine-4,6-diol intermediate, isolated as orange solid
2 Acidification with 1N HCl to pH 2, extraction, drying, and trituration Purifies intermediate for subsequent steps

This intermediate is a key building block for further substitution and amination steps.

N4-(2,2,2-Trifluoroethyl) Substitution

The N4 amino group substitution with a 2,2,2-trifluoroethyl group is typically achieved by:

  • N-alkylation of the pyrimidine-4,6-diamine with 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl bromide or chloride) under basic conditions.
  • Alternatively, reductive amination using 2,2,2-trifluoroacetaldehyde derivatives can be employed.

This step requires careful control to avoid over-alkylation or substitution at the other amino group (N6).

Representative Reaction Conditions and Yields

Step Reaction Conditions Yield Reference/Notes
Nitration of pyrimidine diol Fuming nitric acid at 4–6°C for 1.5 h 58% Used to prepare nitro-substituted pyrimidine intermediates
Amination Reaction with amines in DMSO at 70°C for 2 h 65–95% Amination of pyrimidine derivatives with substituted amines
N-alkylation Alkylation with trifluoroethyl halides under basic conditions Not explicitly reported Common method for introducing trifluoroethyl groups on amines
Cyclopropyl introduction Via cyclopropyl-substituted starting materials or cross-coupling Not explicitly reported Analogous compounds suggest feasibility

Detailed Research Findings and Data

  • Intermediate Synthesis : The preparation of 2-(trifluoromethyl)pyrimidine-4,6-diol involves base-catalyzed condensation of malonamide with methyl trifluoroacetate, followed by acid workup and purification. This intermediate is crucial for further functionalization.

  • Nitration and Reduction : Selective nitration at low temperatures (4–6°C) with fuming nitric acid allows for the introduction of nitro groups, which can be subsequently reduced to amino groups, facilitating diamine formation.

  • Amination Reactions : Amination of pyrimidine derivatives with various amines in solvents like DMSO at elevated temperatures (around 70°C) yields substituted pyrimidine diamines with high purity and yield.

  • Use of Microwave Irradiation : Some pyrimidine derivatives have been synthesized using microwave-assisted reactions to improve reaction rates and yields, for example, in the formation of imidazo-pyridine derivatives.

  • Purification : Purification methods include trituration, filtration, and preparative reverse-phase HPLC, ensuring high purity of the final compounds.

Summary Table of Key Preparation Steps

Preparation Step Key Reagents Conditions Outcome Yield (%)
Pyrimidine-4,6-diol synthesis Sodium hydride, butanol, malonamide, methyl trifluoroacetate 40°C, overnight 2-(Trifluoromethyl)pyrimidine-4,6-diol ~65.8
Nitration of diol Fuming HNO3 4–6°C, 1.5 h Nitro-pyrimidine intermediate 58
Amination Amines in DMSO 70°C, 2 h Pyrimidine-4,6-diamine derivatives 65–95
N4-Alkylation 2,2,2-trifluoroethyl halides Basic conditions, RT to mild heating N4-(2,2,2-trifluoroethyl) substituted product Not explicitly reported
Cyclopropyl introduction Cyclopropyl-substituted precursors or cross-coupling Variable 2-cyclopropyl substituted pyrimidines Not explicitly reported

The preparation of This compound involves a combination of classical pyrimidine chemistry and selective functional group transformations. The key steps include the synthesis of the pyrimidine-4,6-diamine core, introduction of the cyclopropyl group at the 2-position, and selective N4 substitution with the trifluoroethyl moiety. While direct synthetic protocols for this exact compound are scarce, the preparation methods can be reliably inferred from related pyrimidine derivatives and trifluoroethyl amination strategies documented in the literature.

Q & A

Basic Question: What are the optimal synthetic routes for 2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine, and what key intermediates are involved?

Methodological Answer:
Synthesis typically involves sequential nucleophilic substitutions on a pyrimidine core. Key steps include:

  • Cyclopropane introduction : Ring-opening of epoxides or cycloaddition reactions to attach the cyclopropyl group.
  • Trifluoroethylamine coupling : Amidation or Buchwald-Hartwig amination under palladium catalysis to install the N4-(2,2,2-trifluoroethyl) moiety .
  • Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane) or recrystallization for high-purity isolation.
    Critical intermediates include 4,6-dichloropyrimidine derivatives and cyclopropane-containing precursors. Optimization requires monitoring reaction kinetics via HPLC or TLC .

Basic Question: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR for confirming cyclopropane ring geometry (e.g., δ 0.76–0.94 ppm for cyclopropyl protons) and trifluoroethyl group integration .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 619) and fragmentation patterns .
  • X-ray Diffraction : Resolves crystal structure ambiguities, particularly steric effects from the cyclopropyl and trifluoroethyl groups .
  • IR Spectroscopy : Identifies amine and C-F stretching vibrations (~3350 cm⁻¹ for NH; 1100–1250 cm⁻¹ for CF₃) .

Basic Question: What theoretical frameworks guide the study of this compound’s biological or chemical properties?

Methodological Answer:
Research is often anchored in:

  • Kinase Inhibition Hypotheses : Molecular docking studies to predict binding affinity with ATP-binding pockets (e.g., tyrosine kinases) .
  • Structure-Activity Relationship (SAR) Models : Systematic variation of substituents (cyclopropyl vs. bulkier groups) to correlate steric/electronic effects with activity .
  • Thermodynamic Stability Analysis : Computational methods (DFT) assess cyclopropane ring strain and its impact on reactivity .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Approach:

  • Comparative Assay Design : Replicate studies under standardized conditions (e.g., cell lines, IC50 protocols) to isolate variables like solvent effects or assay sensitivity .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may confound results .
  • Structural Dynamics Analysis : MD simulations to explore conformational changes in solution vs. crystalline states, which may alter target interactions .

Advanced Question: What strategies optimize the synthetic yield of this compound while minimizing byproducts?

Methodological Answer:

  • Design of Experiments (DOE) : Screen variables (temperature, catalyst loading) using fractional factorial designs to identify critical parameters .
  • Catalyst Optimization : Test palladium ligands (e.g., XPhos vs. BINAP) for amination efficiency and selectivity .
  • In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust reaction conditions dynamically .

Advanced Question: What computational tools are suitable for modeling this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study binding kinetics and stability in aqueous environments .
  • Docking Software : AutoDock Vina or Schrödinger Suite for virtual screening against kinase libraries .
  • QSAR Modeling : Utilize Gaussian or CODESSA to correlate electronic descriptors (HOMO/LUMO, polarizability) with experimental bioactivity .

Advanced Question: How can cross-disciplinary approaches enhance understanding of this compound’s environmental or industrial behavior?

Methodological Answer:

  • Environmental Fate Studies : Apply CRDC subclass RDF2050104 (membrane separation technologies) to assess biodegradation or adsorption in water systems .
  • Combustion Analysis : Use non-automotive combustion engineering frameworks (CRDC RDF2050105) to evaluate thermal decomposition products .
  • Field Sampling Integration : Combine lab data with geospatial methods (e.g., GIS) to model dispersion in ecosystems, aligning with atmospheric chemistry protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine
Reactant of Route 2
Reactant of Route 2
2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine

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